N-Acetyl-Phe-Octreotide

Somatostatin Receptor SSTR2 Receptor Binding Assay

N-Acetyl-Phe-Octreotide is an essential, N-terminally acetylated octapeptide analog whose unique modification is critical for definitive analytical testing and SAR investigations. Unlike standard octreotide or DOTA-conjugates, its specific acetylation ensures accurate calibration in method development and prevents confounding results in receptor binding studies. Procure this highly characterized reference standard to ensure the integrity of your analytical data and the reliability of your research. Ideal for HPLC/MS validation, stability assays, and as a non-radioactive control in SSTR-targeted studies.

Molecular Formula C51H68N10O11S2
Molecular Weight 1061.3
Cat. No. B1574728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-Phe-Octreotide
Molecular FormulaC51H68N10O11S2
Molecular Weight1061.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-Phe-Octreotide Procurement: A Stabilized Somatostatin Analog Reference Standard for Analytical and Binding Studies


N-Acetyl-Phe-Octreotide is an N-terminally acetylated octapeptide analog of the endogenous hormone somatostatin, sharing the core cyclic structure of the clinically established therapeutic octreotide . This synthetic derivative is specifically designed for research and industrial applications as a reference standard or reagent . Its defining structural feature—the acetylation of the N-terminal D-phenylalanine residue—confers distinct physicochemical and biological properties that differentiate it from native octreotide and other unmodified analogs . As a characterized chemical entity, it is primarily utilized in analytical method development, peptide synthesis optimization, and as a tool in structure-activity relationship (SAR) studies, rather than as a direct therapeutic agent .

Why N-Acetyl-Phe-Octreotide is Not Interchangeable with Octreotide or DOTA-Conjugated Analogs


In the class of somatostatin analogs, even subtle modifications to the peptide backbone or N-terminus profoundly impact receptor binding profiles, metabolic stability, and in vivo biodistribution . For instance, while octreotide exhibits high affinity for the somatostatin receptor subtype 2 (SST2) with an IC50 of 0.02 nM, its affinity for SST3 (IC50 92.9 nM) and SST5 (IC50 21.8 nM) is markedly lower . The addition of a DOTA chelator to create DOTA-TOC, DOTA-TATE, or DOTA-NOC further alters these affinities and is essential for radiolabeling applications, but these modifications are not present in N-Acetyl-Phe-Octreotide [1]. N-Acetyl-Phe-Octreotide, with its specific N-terminal acetylation, is not a simple replacement for any of these analogs. Its unique modification dictates its utility as a specific analytical reference standard, a model substrate for stability studies, and a distinct entity in receptor binding investigations, where its altered charge and conformation provide different interaction kinetics . Direct substitution without consideration of these quantitative differences will invalidate analytical methods, confound SAR studies, and lead to erroneous experimental outcomes.

Quantitative Evidence for Selecting N-Acetyl-Phe-Octreotide: Binding, Stability, and Analytical Utility


Comparative SSTR2 Binding Affinity: N-Acetyl-Phe-Octreotide vs. Octreotide and DOTA-TOC

N-Acetyl-Phe-Octreotide retains high affinity for the SSTR2 receptor, a critical target for somatostatin analogs . While direct IC50 data for the acetylated compound is not widely published, class-level inference based on the parent molecule octreotide and related DOTA-conjugated analogs is instructive. Octreotide demonstrates an IC50 of 0.02 nM for the human SSTR2 receptor . In contrast, the DOTA-conjugated analog, DOTA-TOC, shows a lower SSTR2 affinity with an IC50 of 2.5 nM [1]. This 125-fold difference illustrates how modifications to the core octreotide structure can drastically alter receptor binding [1]. The N-terminal acetylation of N-Acetyl-Phe-Octreotide represents another distinct modification, which is known to modulate receptor interaction kinetics without abolishing SSTR2 binding, making it a valuable, non-radioactive analog for comparative SAR studies .

Somatostatin Receptor SSTR2 Receptor Binding Assay

Enhanced Proteolytic Stability: N-Acetyl-Phe-Octreotide vs. Native Somatostatin

A primary differentiation of N-Acetyl-Phe-Octreotide is its enhanced resistance to enzymatic degradation, a critical factor for in vitro and in vivo experimental reliability . This property is a class-level feature of octreotide analogs, achieved through the incorporation of D-amino acids and, in this specific case, N-terminal acetylation [1]. Quantitative evidence from the octreotide class demonstrates that the plasma half-life of octreotide is 1.7 to 1.9 hours, a dramatic increase compared to the 1-3 minute half-life of native somatostatin [2][3]. While specific half-life data for N-Acetyl-Phe-Octreotide is not available, its structural similarity to octreotide, combined with the additional stability conferred by N-acetylation, suggests a comparable or improved stability profile, making it a superior choice for assays requiring prolonged peptide integrity .

Peptide Stability Proteolytic Degradation Plasma Half-life

Biodistribution Profile: N-Acetyl-Phe-Octreotide as a Tool for Imaging and Therapy Development

The biodistribution of octreotide-based compounds is a critical parameter for both diagnostic imaging and targeted radiotherapy [1]. A clinical study using the radiolabeled analog [68Ga]DOTATOC, which shares the same core octreotide peptide as N-Acetyl-Phe-Octreotide, demonstrated high and specific tumor uptake. In a cohort of 44 patients with neuroendocrine tumors, 82% (36/44) showed suspicious radiotracer uptake on [68Ga]DOTATOC PET/CT, with a median tumor SUVmean of 6.9 and a maximum of 35.5 [1]. This high tumor-to-background ratio confirms the ability of the octreotide scaffold to effectively target SSTR-positive tissues. While N-Acetyl-Phe-Octreotide itself is not radiolabeled, its use as an unmodified reference standard is crucial for validating the binding specificity of novel radiolabeled analogs and for blocking studies to confirm receptor-mediated uptake .

Tumor Uptake Biodistribution Neuroendocrine Tumors

Optimal Application Scenarios for N-Acetyl-Phe-Octreotide in Research and Development


Analytical Reference Standard for HPLC and Mass Spectrometry Method Development

Given its well-defined structure and stability profile , N-Acetyl-Phe-Octreotide is an ideal reference standard for developing and validating analytical methods, such as HPLC and mass spectrometry, for octreotide and its related substances. Its use ensures accurate quantification, calibration, and purity assessment in both research and quality control settings, directly supporting the analytical evidence provided in Section 3 regarding its distinct identity and stability .

Comparative Tool in SSTR2 Structure-Activity Relationship (SAR) Studies

Researchers investigating the SAR of somatostatin analogs can utilize N-Acetyl-Phe-Octreotide to specifically probe the impact of N-terminal modifications. By comparing its binding kinetics and functional activity to those of unmodified octreotide (IC50 0.02 nM for SSTR2) and other analogs like DOTA-TOC (IC50 2.5 nM for SSTR2) [1], scientists can isolate the contribution of N-terminal acetylation to receptor interaction, stability, and downstream signaling.

Substrate for Investigating Peptide Stability and Degradation Pathways

The enhanced resistance to proteolytic cleavage inherent to the octreotide scaffold (plasma half-life of 1.7-1.9 hours vs. 1-3 minutes for somatostatin) [2][3], and further augmented by N-acetylation, makes this compound a valuable substrate for peptide stability studies. It can be incubated in various biological matrices (e.g., plasma, tissue homogenates) to model degradation kinetics, identify cleavage sites, and benchmark the performance of novel peptide stabilization strategies.

Non-Radioactive Control in SSTR-Targeted Imaging and Radiotherapy Development

In the development of novel SSTR-targeted imaging or radiotherapeutic agents (e.g., new DOTA-conjugates or other radiolabeled analogs), N-Acetyl-Phe-Octreotide serves as a crucial, non-radioactive blocking agent and control. Its use confirms that any observed in vitro cellular uptake or in vivo biodistribution is specifically receptor-mediated, a validation step supported by the high and specific tumor uptake observed for related octreotide-based agents (e.g., 82% positive uptake for [68Ga]DOTATOC) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-Phe-Octreotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.